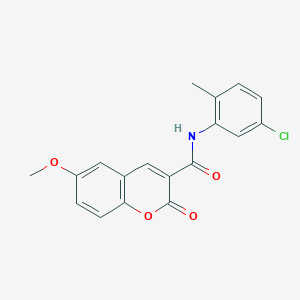

N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide

Description

N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-3-4-12(19)9-15(10)20-17(21)14-8-11-7-13(23-2)5-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYMNJFLRYIYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the chromene and the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

The biological activities of N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. Mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It has been shown to induce S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties:

- Bacterial Inhibition : Effective against common pathogens such as E. coli and S. aureus, potentially disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential, which may contribute to its anticancer effects by reducing the inflammatory microenvironment that supports tumor growth.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 18 |

Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against S. aureus and E. coli, with minimum inhibitory concentrations (MIC) of 10 µg/mL and 15 µg/mL, respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| S. aureus | 10 |

| E. coli | 15 |

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide can be compared with other similar compounds, such as:

N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxylic acid: Differing by the presence of a carboxylic acid group instead of a carboxamide group.

N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-thioamide: Differing by the presence of a thioamide group instead of a carboxamide group.

N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-amine: Differing by the presence of an amine group instead of a carboxamide group.

Biological Activity

N-(5-chloro-2-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of treating TNF-related diseases and its anti-inflammatory properties. This article delves into the synthesis, biological activity, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 284.7 g/mol. The compound features a chromene core, which is significant in medicinal chemistry due to its diverse biological activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. A study demonstrated that this compound can inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes. This inhibition suggests potential therapeutic applications in diseases characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

The mechanism by which this compound exerts its effects involves modulation of signaling pathways associated with inflammation. Specifically, it appears to interfere with the NF-kB pathway, which is crucial for the expression of various pro-inflammatory cytokines .

In Vivo Studies

- Study on TNF-related Diseases : In a preclinical model, administration of this compound resulted in significant reduction of inflammatory markers in serum, alongside improvement in clinical symptoms associated with TNF-related conditions .

- Cell Culture Experiments : In vitro studies using human cell lines demonstrated that the compound reduced TNF-α-induced expression of adhesion molecules, suggesting a potential role in preventing leukocyte adhesion and migration during inflammation .

Comparative Analysis Table

| Study | Model | Outcome |

|---|---|---|

| TNF-related Disease Study | Preclinical Model | Reduced inflammatory markers |

| Cell Culture Experiment | Human Cell Lines | Decreased adhesion molecule expression |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 6-methoxy-2-oxo-chromene derivatives with appropriate amine precursors under controlled conditions. Variations in substituents on the phenyl ring can lead to derivatives with enhanced or altered biological activities, which warrants further exploration in medicinal chemistry .

Q & A

Q. What computational methods predict metabolite formation and toxicity?

- Methodological Answer : Use ADMET Predictor or Meteor Nexus to simulate Phase I/II metabolism (e.g., demethylation, glucuronidation). Molecular dynamics (GROMACS) models metabolite-enzyme interactions. Toxicity endpoints (e.g., LD50) are estimated via QSAR models validated against ToxCast data .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.